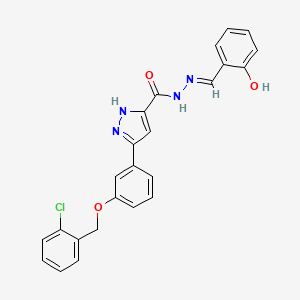
(2R,4S,5R)-2-Aminomethyl-5-ethylquinuclidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4S,5R)-2-Aminomethyl-5-ethylquinuclidine is a chiral bicyclic amine with a quinuclidine skeleton
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S,5R)-2-Aminomethyl-5-ethylquinuclidine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate quinuclidine derivative.
Reaction Conditions:
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Automated Purification Systems: To ensure consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2R,4S,5R)-2-Aminomethyl-5-ethylquinuclidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the quinuclidine skeleton.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinuclidine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as halides or amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinuclidine oxides, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
(2R,4S,5R)-2-Aminomethyl-5-ethylquinuclidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R,4S,5R)-2-Aminomethyl-5-ethylquinuclidine involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The pathways involved include:
Binding to Enzymes: Inhibiting their activity.
Interacting with Receptors: Modulating their signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Quinuclidine: The parent compound with a similar bicyclic structure.
2-Aminomethylquinuclidine: A related compound with a different substitution pattern.
5-Ethylquinuclidine: Another derivative with an ethyl group on the quinuclidine ring.
Uniqueness
(2R,4S,5R)-2-Aminomethyl-5-ethylquinuclidine is unique due to its specific stereochemistry and substitution pattern, which confer distinct chemical and biological properties compared to other quinuclidine derivatives.
Propiedades
Número CAS |
475160-61-3 |
|---|---|
Fórmula molecular |
C10H20N2 |
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methanamine |
InChI |
InChI=1S/C10H20N2/c1-2-8-7-12-4-3-9(8)5-10(12)6-11/h8-10H,2-7,11H2,1H3/t8-,9-,10+/m0/s1 |
Clave InChI |
HUVUAKNHVGVNGQ-LPEHRKFASA-N |
SMILES isomérico |
CC[C@H]1CN2CC[C@H]1C[C@@H]2CN |
SMILES canónico |
CCC1CN2CCC1CC2CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,10-Dihydroxy-dibenzo[a,j]perylene-8,16-dione](/img/structure/B12058437.png)



![5-(2-furyl)-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12058455.png)
![N-(2-bromophenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12058462.png)




![3-[(1-{[2-(4-Hydroxyphenyl)-1-[(4-methyl-2-oxochromen-7-yl)carbamoyl]ethyl]carbamoyl}-3-methylbutyl)carbamoyl]propanoic acid](/img/structure/B12058490.png)

![Rel-((1R,2R,3R,4S)-bicyclo[2.2.2]oct-5-ene-2,3-diyl)dimethanol](/img/structure/B12058522.png)
